Cas no 1404193-99-2 (1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene)

1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring a nitro group and a trifluoromethoxy substituent, making it a versatile intermediate in organic synthesis. Its electron-withdrawing properties enhance reactivity in nucleophilic substitution and cross-coupling reactions, particularly in pharmaceutical and agrochemical applications. The presence of fluorine and trifluoromethoxy groups contributes to improved metabolic stability and lipophilicity in derived compounds. This compound is valued for its precise functional group arrangement, enabling selective modifications in complex molecular frameworks. Suitable for use in fine chemical synthesis, it offers consistent purity and stability under standard handling conditions, ensuring reliable performance in research and industrial processes.
1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene structure
1404193-99-2 structure
Product Name:1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene
CAS No:1404193-99-2
MF:C7H3F4NO3
MW:225.097235918045
MDL:MFCD22580902
CID:4698727
PubChem ID:71669338
Update Time:2025-06-15

1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-fluoro-3-nitro-2-(trifluoromethoxy)benzene
    • 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene
    • MDL: MFCD22580902
    • Inchi: 1S/C7H3F4NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H
    • InChI Key: MGMDQAYSTPSOMM-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1OC(F)(F)F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Topological Polar Surface Area: 55

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Additional information on 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene

Comprehensive Overview of 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene (CAS No. 1404193-99-2)

1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene (CAS No. 1404193-99-2) is a fluorinated aromatic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. Its unique molecular structure, featuring a fluoro group, a nitro group, and a trifluoromethoxy substituent, makes it a versatile intermediate for synthesizing complex molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and advanced material development.

The compound's CAS number 1404193-99-2 is a critical identifier for regulatory and sourcing purposes. Its systematic name, 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene, reflects its precise chemical structure, which is essential for accurate communication in scientific literature and patents. The presence of both electron-withdrawing (nitro and trifluoromethoxy) and electron-donating (fluoro) groups creates a balanced reactivity profile, enabling diverse chemical transformations.

In recent years, the demand for fluorinated compounds like 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene has surged, driven by their stability and bioactivity. This trend aligns with the growing focus on sustainable chemistry and green synthesis, as researchers seek eco-friendly methods to produce such intermediates. The compound's role in catalysis and ligand design is also being explored, particularly in asymmetric synthesis and cross-coupling reactions.

From an industrial perspective, CAS 1404193-99-2 is valued for its scalability and compatibility with modern flow chemistry techniques. Companies specializing in custom synthesis and contract research often highlight this compound in their portfolios, catering to clients in the pharmaceutical and agrochemical sectors. Its potential as a building block for high-performance materials, such as liquid crystals and polymers, further broadens its market appeal.

Safety and handling of 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene are governed by standard laboratory protocols, emphasizing proper ventilation and personal protective equipment (PPE). While not classified as hazardous under typical conditions, its nitro and trifluoromethoxy functionalities warrant cautious handling to avoid unintended reactions. Regulatory compliance, including REACH and GHS classifications, ensures its safe use in research and manufacturing.

The compound's relevance extends to academic research, where it serves as a model substrate for studying aromatic substitution and fluorination mechanisms. Publications featuring CAS 1404193-99-2 often explore its reactivity under various conditions, contributing to the broader understanding of heterocyclic chemistry. Collaborative efforts between academia and industry continue to uncover new applications, reinforcing its importance in modern synthetic chemistry.

In summary, 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene (CAS No. 1404193-99-2) is a multifaceted compound with significant scientific and industrial value. Its structural features and reactivity make it indispensable for drug development, material science, and catalytic processes. As innovation in these fields progresses, the demand for specialized intermediates like this compound is expected to grow, solidifying its role in the future of chemistry.

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